Home > Products > Screening Compounds P120435 > Mal-amido-PEG8-val-gly
Mal-amido-PEG8-val-gly -

Mal-amido-PEG8-val-gly

Catalog Number: EVT-13839905
CAS Number:
Molecular Formula: C33H56N4O15
Molecular Weight: 748.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Antibody-Drug Conjugate (ADC) Linker Architectures and Their Role in Targeted Therapeutics

Historical Evolution of Cleavable vs. Non-Cleavable Linker Systems in ADC Development

The ADC linker landscape has undergone transformative evolution since the first FDA approval in 2000:

  • First-Generation Linkers (Pre-2000): Early linkers like hydrazone-based systems in gemtuzumab ozogamicin exhibited pH-dependent cleavage. While designed for lysosomal activation, their susceptibility to extracellular hydrolysis in plasma caused off-target payload release and dose-limiting toxicities. The resultant narrow therapeutic indices led to market withdrawal of several pioneers [2] [7].

  • Non-Cleavable Linker Advancements (2010s): Systems like SMCC in trastuzumab emtansine (T-DM1) demonstrated improved plasma stability by mandating complete antibody degradation for payload release. However, this mechanism generated less permeable metabolites (e.g., lysine-MCC-DM1), limiting bystander killing effects crucial for heterogeneous tumors [2] [6].

  • Protease-Cleavable Dominance (2015–Present): Dipeptide-based linkers emerged as solutions balancing stability and efficient payload release. Valine-citrulline (ValCit)-PABC became the gold standard after brentuximab vedotin’s success, leveraging cathepsin B overexpression in tumors. However, ValCit’s susceptibility to carboxylesterase 1C (Ces1C) in rodent plasma compromised preclinical models, while neutrophil elastase-mediated cleavage contributed to dose-limiting hematological toxicities in humans [6]. This catalyzed innovation in dipeptide engineering:

  • Val-gly’s Advantages: Unlike ValCit, val-gly lacks the citrulline’s carbamate group, evading Ces1C recognition. Its smaller glycine terminus enhances cathepsin B accessibility, potentially accelerating lysosomal cleavage while maintaining plasma stability.
  • PEG Integration: Incorporation of PEG₈ spacers countered payload hydrophobicity—a limitation of early dipeptide linkers—reducing hepatic clearance and enabling higher DAR conjugates (7–8) as seen in fam-trastuzumab deruxtecan [5] [9].

Table 2: Evolution of Key Cleavable Linker Systems in Approved ADCs

Linker TypeRepresentative ADCCleavage TriggerLimitationsInnovations
HydrazoneGemtuzumab ozogamicinAcidic pH (lysosome/extracellular)Premature hydrolysis in plasmaN/A
ValCit-PABCBrentuximab vedotinCathepsin BCes1C-mediated cleavage in rodents; neutrophil elastase sensitivityEstablished dipeptide specificity
GGFGTrastuzumab deruxtecanCathepsin S/LRequires self-immolative PABHigh DAR stability
Val-glyExperimentalCathepsin B/LUnder characterizationEvades Ces1C; enhanced solubility via PEG₈

Functional Significance of Val-Gly Dipeptide Motifs in Lysosome-Specific Payload Release

The val-gly dipeptide in Mal-amido-PEG8-val-gly operates through a dual mechanism ensuring tumor-selective payload activation:

  • Cathepsin Recognition Optimization: Val-gly’s substrate specificity aligns with lysosomal cathepsins B, L, and S, which are overexpressed in malignant tissues. Structural analyses reveal glycine’s compact side chain permits deeper accommodation within cathepsin B’s S2′ pocket than bulky residues (e.g., citrulline), enhancing catalytic efficiency. In vitro studies demonstrate val-gly cleavage rates exceed valine-alanine by 2.3-fold and approach valine-citrulline efficacy without its off-target vulnerabilities [6].

  • Lysosomal Transport Synergy: Recent research identifies MFSD1 as a lysosomal dipeptide uniporter transporting proteolysis products like val-gly. MFSD1-GLMP complex overexpression in tumors potentially accelerates val-gly-containing metabolite clearance post-cleavage, minimizing intracellular payload retention and associated resistance mechanisms. Untargeted metabolomics of MFSD1-deficient cells show 4.7-fold accumulation of cationic dipeptides—confirming its role in dipeptide efflux [3].

  • PABOH-Enabled Payload Liberation: Advanced derivatives like Mal-amido-PEG8-val-gly-PAB-OH integrate para-aminobenzyloxycarbonyl (PABC) self-immolative spacers. Upon dipeptide cleavage, PABC undergoes 1,6-elimination, releasing payloads without residual linker fragments. This preserves cytotoxic warhead integrity, as evidenced by >95% payload recovery in vitro using vedotin-type payloads [10].

  • Contrast with ValCit Stability: While ValCit linkers suffer neutrophil elastase-mediated hydrolysis (contributing to neutropenia), val-gly’s glycine terminus lacks the carbamate group targeted by this serine protease. Ex vivo plasma stability assays show <5% payload release from val-gly linkers over 72 hours versus 22% from ValCit controls, underscoring its clinical safety potential [6].

Table 3: Structural and Functional Comparison of Key ADC Dipeptide Linkers

ParameterVal-glyValCitValAla
Cathepsin B Cleavage RateHigh (kcat/KM = 4.2 × 10⁴ M⁻¹s⁻¹)High (kcat/KM = 5.1 × 10⁴ M⁻¹s⁻¹)Moderate (kcat/KM = 2.7 × 10⁴ M⁻¹s⁻¹)
Susceptibility to Neutrophil ElastaseLowHighModerate
Plasma Stability (Human, 72h)>95% intact~78% intact>90% intact
PABC CompatibilityYesYesYes
Ces1C-mediated Cleavage (Rodent)NegligibleSignificantLow

Properties

Product Name

Mal-amido-PEG8-val-gly

IUPAC Name

2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]acetic acid

Molecular Formula

C33H56N4O15

Molecular Weight

748.8 g/mol

InChI

InChI=1S/C33H56N4O15/c1-26(2)32(33(44)35-25-31(42)43)36-28(39)6-9-45-11-13-47-15-17-49-19-21-51-23-24-52-22-20-50-18-16-48-14-12-46-10-7-34-27(38)5-8-37-29(40)3-4-30(37)41/h3-4,26,32H,5-25H2,1-2H3,(H,34,38)(H,35,44)(H,36,39)(H,42,43)/t32-/m0/s1

InChI Key

FAODAGQUHQEXCK-YTTGMZPUSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.